
Tralkoxydim
Overview
Description
Tralkoxydim (chemical name: 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-enone) is a cyclohexanedione herbicide primarily used for post-emergence control of grass weeds in cereal crops such as wheat and barley . It inhibits acetyl-coenzyme A carboxylase (ACCase), a key enzyme in fatty acid biosynthesis, leading to lipid biosynthesis disruption and eventual plant death . This compound exhibits high selectivity for monocotyledonous weeds, including Phalaris minor and Avena ludoviciana, with minimal impact on broadleaf weeds or crops when applied at recommended rates . Its commercial formulations, such as Splendor (25% SC), are widely used in integrated weed management systems .
Preparation Methods
Synthesis of Tralkoxydim
The synthesis of this compound typically proceeds through intermediate formation, coupling reactions, and cyclization. The CN113024411B patent outlines a method involving three critical stages :
Intermediate Preparation
The first intermediate is synthesized by reacting 2,4,6-trimethylbenzaldehyde with hydroxylamine hydrochloride in an acetone-water mixture. This yields the corresponding oxime, which is subsequently treated with 3-chloro-2-butenoic acid chloride under controlled temperature (10–25°C) to form a second intermediate .
Key conditions :
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Solvent: Acetone/water (3:1 ratio)
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Temperature: 15°C for oxime formation
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Reaction time: 4 hours
Coupling Reaction
The second intermediate undergoes a coupling reaction with cyclohexanedione in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst. This step forms the this compound backbone .
Optimized parameters :
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Solvent: Dichloromethane
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Catalyst: Tetrabutylammonium bromide
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Yield: 78–82%
Cyclization and Isolation
The crude product is cyclized using hydrochloric acid, followed by neutralization with sodium bicarbonate. The final product is isolated via filtration and washed with cold ethanol to remove impurities .
Purification and Refinement Techniques
Crude this compound often requires purification to achieve >98% purity. The CN109369450A patent details a two-step salting-out process :
Primary Purification
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Dissolution : Crude this compound is dissolved in dichloroethane.
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Salting-out : A lye (e.g., sodium hydroxide) is added dropwise to precipitate this compound salt.
Conditions :
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Dichloroethane volume: 5 mL/g of crude product
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Lye concentration: 10% (w/v)
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Yield: 89%
Secondary Purification
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Re-dissolution : The salt is dissolved in an alcohol solvent (e.g., methanol).
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Acidification : Glacial acetic acid is added to induce crystallization.
Outcomes :
Formulation Strategies for Enhanced Stability
This compound’s efficacy depends on formulation stability. The CN103238597A patent highlights compositions incorporating stabilizing agents :
Stabilizing Agents
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Polymerized fatty acid esters : Oleic acid ester polymers (0.5–2% w/w) prevent thermal decomposition.
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Surfactants : Alkylphenol ethoxylates (5–10% w/w) improve wettability.
Formulation Types
Formulation Type | Components | Purpose |
---|---|---|
Wettable Powder | This compound (50%), diatomite (30%), dispersant (20%) | Easy dilution in water |
Suspension Concentrate | This compound (40%), propylene glycol (10%), xanthan gum (1%) | Reduced photodegradation |
Microemulsion | This compound (15%), soybean oil (30%), emulsifier (15%) | Enhanced leaf adhesion |
Stability data :
Organism | LC50 (mg/L) | Risk Classification |
---|---|---|
Rainbow Trout | 4.3 | Slightly toxic |
Honeybees | >100 | Practically non-toxic |
Earthworms | 32 | Low toxicity |
Industrial-Scale Optimization
Solvent Recovery
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Methanol : 90% reuse after activated carbon filtration.
Yield Improvement Strategies
Chemical Reactions Analysis
Hydrolytic Degradation
Tralkoxydim exhibits pH-dependent hydrolytic stability:
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Acidic conditions (pH 5) : Rapid degradation with a half-life of 6.3 days .
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Neutral conditions (pH 7) : Stable hydrolysis with a half-life of 114 days .
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Alkaline conditions (pH 9) : No significant degradation observed .
The primary degradate under acidic hydrolysis is Compound 2 (3-hydroxy-2-propionyl-5-(2,4,6-trimethylphenyl)cyclohex-2-enone), which accounted for 49.8% of applied radioactivity in aqueous photolysis studies .
Photolytic Degradation
Photolysis is a major degradation pathway for this compound:
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Aqueous photolysis : Half-life of 19.3 days (dark-corrected) .
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Soil surface photolysis : Accelerated degradation with a half-life of 2.4 days .
Photolysis produces Compound 2 and Compound 3 (structures undisclosed), which persist in aqueous environments but may degrade further under natural conditions .
Aerobic Soil Degradation
This compound degrades rapidly in aerobic soils, influenced by soil type and pH:
Soil Type | Half-Life (Days) | Major Degradates | Source |
---|---|---|---|
United Kingdom soils | 2.5–14 | This compound acid (Compound 8), Compound 17 | |
Jiangxi red soil (China) | 5.1 | Unspecified | |
Taihu paddy soil (China) | 7.7 | Unspecified |
Compound 8 (this compound acid) peaks at 12.5% of applied residues by 7–15 days, declining to undetectable levels by 30–65 days. Compound 17 peaks at 17.2% by 3–15 days, stabilizing at 1–2.9% after 94 days .
Anaerobic Degradation
Under oxygen-limited conditions, degradation slows significantly:
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Anaerobic soils : Half-lives range from 6.2–19.8 days (China) .
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Aquatic systems : Half-lives of 47–115 days in sediment-water systems (UK and US) .
Anaerobic pathways favor the accumulation of persistent degradates, though these are excluded from risk assessments due to variability .
Adsorption and Mobility
Adsorption behavior is soil pH-dependent, following the Freundlich isotherm:
Soil Type | Adsorption Coefficient (K) | Mobility (R) | Source |
---|---|---|---|
Jiangxi red soil (China) | 8.60 | 0.05 | |
Taihu paddy soil (China) | 1.00 | 0.35 | |
Northeast China black soil | 1.57 | 0.75 |
Higher pH reduces adsorption, increasing mobility and groundwater contamination risk .
Field Dissipation
Field studies demonstrate rapid dissipation:
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Parent compound : Half-lives of <1–35 days in US and Canadian soils .
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Residues : Undetectable in surface soil (0–2 inches) within 14–30 days post-application .
No leaching of residues or degradates was observed in field conditions .
Metabolite Persistence
Key metabolites include:
Scientific Research Applications
Herbicidal Activity
Tralkoxydim is particularly effective against wild oats and green foxtail. Research indicates that the timing of application significantly affects its efficacy:
- Optimal Application Timing : Studies show that applying this compound at the 2- to 3-leaf stage of weeds results in better control compared to later stages, which may allow for additional weed growth before harvest .
- Tank Mixtures : Combining this compound with other herbicides, such as bromoxynil and thifensulfuron, has been explored. However, antagonistic effects were noted, particularly with thifensulfuron, which reduced this compound's effectiveness against green foxtail .
Composition and Formulation
The formulation of this compound has been optimized to enhance its stability and activity:
- Composition : A typical formulation includes this compound as the active ingredient along with stabilizing agents and surfactants. This composition improves both the stability of the herbicide in storage and its effectiveness when applied .
- Stability Tests : Experimental results indicate that formulations with specific stabilizers can maintain higher levels of active ingredient stability over time, thereby enhancing weed control efficacy .
Environmental Impact and Residue Studies
Understanding the environmental behavior of this compound is crucial for its safe application:
- Degradation Rates : this compound exhibits rapid degradation in soil environments, with half-lives ranging from less than one day to 35 days depending on conditions . This rapid degradation minimizes long-term environmental impact.
- Residue Analysis : Studies have shown that residues of this compound can be detected in agricultural products; however, levels are generally below maximum residue limits set by regulatory agencies . Continuous monitoring is recommended to ensure compliance with safety standards.
Case Studies
Several case studies provide insight into the practical applications of this compound:
- Field Trials : In field trials conducted in Canada, this compound was tested for its effectiveness against various weed species in wheat crops. Results demonstrated significant reductions in weed biomass when applied correctly at early growth stages .
- Comparative Studies : A comparative analysis between this compound and other herbicides like isoproturon showed that tank-mixing these products could enhance overall weed control while promoting crop growth under specific conditions .
Risk Assessment and Safety
Regulatory assessments have evaluated the safety profile of this compound:
- Acute Dietary Risk : The acute dietary risk assessment indicates a low risk associated with exposure to this compound, with estimated cancer risk levels remaining below thresholds considered negligible by regulatory bodies .
- Ecotoxicology : this compound has been evaluated for its ecotoxicological effects on non-target organisms, ensuring that its application does not adversely affect beneficial species within agricultural ecosystems .
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds . The molecular target is the ACC enzyme, and the pathway involved is the fatty acid biosynthesis pathway .
Comparison with Similar Compounds
Comparison with Similar ACCase-Inhibiting Herbicides
Herbicidal Activity and Resistance Profiles
Tralkoxydim belongs to the cyclohexanedione (DIM) class of ACCase inhibitors, alongside sethoxydim, cycloxydim, and clethodim. Comparisons with aryloxyphenoxypropionate (FOP) herbicides (e.g., diclofop-methyl, fenoxaprop) and phenylpyrazoline (DEN) herbicides (e.g., pinoxaden) reveal distinct resistance patterns and efficacy:
Table 1: Resistance Ratios (R/S) of ACCase Inhibitors in Resistant Weed Biotypes
Key findings:
- This compound exhibits moderate resistance ratios compared to sethoxydim (>39) in Lolium rigidum, suggesting differential binding to ACCase mutations .
- Cross-resistance between DIM and FOP herbicides is common but variable. For example, Phalaris paradoxa biotype RV showed high resistance to this compound (R/S >27) but remained susceptible to clethodim (R/S <5) .
Environmental Behavior and Degradation
This compound’s environmental persistence and mobility differ significantly from other herbicides due to soil pH-dependent degradation and adsorption:
Table 2: Degradation Half-Lives and Adsorption Coefficients in Soil
Key findings:
- This compound degrades faster under aerobic conditions (5.1–7.9 days) than anaerobic (6.2–19.8 days), with soil pH being a critical factor .
- Adsorption coefficients (Kd) for this compound vary widely (1.00–8.60 mL/g), indicating higher mobility in alkaline soils compared to metolachlor .
Synergistic Effects in Tank Mixtures
This compound is often combined with broadleaf herbicides to expand weed control spectra:
- Mixing this compound (250 g/ha) with chlorsulfuron (20 g/ha) provided 84% control of complex weed flora in wheat, comparable to standalone treatments like isoproturon + 2,4-D .
- Adjuvants such as 2,4-D or fluroxypyr enhance this compound’s efficacy against grasses without compromising crop safety .
Non-Target Effects and Toxicity
While this compound is non-carcinogenic in rats and hamsters, subchronic exposure induces protoporphyria in mice, suggesting species-specific toxicity .
Q & A
Basic Research Questions
Q. How do experimental designs account for soil pH variations when analyzing tralkoxydim degradation kinetics?
this compound degradation half-lives vary significantly with soil pH. For aerobic conditions, Jiangxi red soil (pH 4.5) showed a half-life of 5.1 days, while alkaline soils like Taihu paddy soil (pH 6.8) and Northeast China black soil (pH 7.5) exhibited slower degradation (7.7–7.9 days) . Researchers should stratify soil samples by pH and replicate experiments across pH gradients to isolate its effects. Standardized EPA aerobic soil metabolism guidelines (OPPTS 835.4100) recommend using controlled microcosms to monitor degradation products via HPLC, as demonstrated in Wu et al. (2016) .
Q. What methodologies are used to quantify this compound adsorption in heterogeneous soil matrices?
Adsorption studies employ the Freundlich isotherm model, with coefficients (Kd) ranging from 1.00 (low-organic Taihu paddy soil) to 8.60 (high-clay Jiangxi red soil) . Researchers should conduct batch equilibrium experiments under standardized EPA OPPTS 835.1230 protocols, using soil slurries and HPLC quantification. Thin-layer chromatography (TLC) further assesses mobility, where this compound Rf values correlate inversely with adsorption strength (e.g., Rf = 0.05 in Jiangxi soil vs. 0.75 in Northeast China black soil) .
Q. How is this compound’s selectivity for grass weeds validated in pre- and post-emergence applications?
Controlled pot experiments with 18 temperate crop species and 28 weeds revealed this compound’s post-emergence efficacy against Alopecurus myosuroides and Avena fatua at 160 g a.i./ha, while wheat and barley exhibited tolerance. Pre-emergence activity required higher doses (640 g a.i./ha) for Avena fatua control, with minimal impact on dicot crops like oilseed rape. Seed-dressing with safener 1,8-naphthalic anhydride (NA) improved oat and maize tolerance by 30–40% .
Advanced Research Questions
Q. How do interspecies differences in porphyria induction explain this compound’s hepatocarcinogenic potential?
Subchronic studies show this compound induces protoporphyria in mice but not in rats or hamsters. Chronic exposure data in mice are absent, but lifetime rodent studies suggest hepatocarcinogenicity is species-specific. Mice likely develop liver tumors due to sustained porphyria, whereas rats/hamsters lack this pathway. Researchers should integrate histopathology, urinary porphyrin profiling, and CYP450 activity assays to model species-specific metabolic disparities .
Q. What mechanisms underlie this compound’s synergistic interactions with surfactants and safeners?
Adding 0.1% Agral surfactant enhances foliar absorption by reducing surface tension, critical for post-emergence efficacy. NA safener upregulates glutathione-S-transferase (GST) in cereals, accelerating this compound detoxification. Synergy studies require factorial designs comparing this compound alone vs. surfactant/safener combinations, with dose-response curves and enzyme activity assays (e.g., GST quantification via spectrophotometry) .
Q. How can conflicting data on this compound’s mobility in alkaline soils be reconciled?
While adsorption decreases in alkaline soils (e.g., Kd = 1.57 in Northeast China black soil at pH 7.5), rapid degradation (half-life <8 days) limits leaching . Contradictions arise from static vs. dynamic soil column studies. Researchers should integrate TLC mobility tests with field lysimeter trials under EPA OPPTS 835.1240 guidelines to resolve discrepancies between lab and real-world mobility .
Q. What experimental frameworks assess this compound’s ecotoxicological impact on non-target grasses in conservation headlands?
Field trials in cereal conservation headlands demonstrate this compound’s selectivity: it controls invasive Bromus sterilis and Elymus repens at 300 g a.i./ha but spares beneficial dicots (e.g., Polygonum aviculare) and grasses like Lolium perenne. Quadrat sampling pre- and post-application, combined with biodiversity indices (Shannon-Weiner), quantifies non-target effects. Long-term monitoring (>3 growing seasons) is critical for detecting residual impacts .
Q. Methodological Guidance Tables
Properties
IUPAC Name |
2-(N-ethoxy-C-ethylcarbonimidoyl)-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-6-16(21-24-7-2)20-17(22)10-15(11-18(20)23)19-13(4)8-12(3)9-14(19)5/h8-9,15,22H,6-7,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPEYARZIQXRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034973 | |
Record name | Tralkoxydim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Colorless or off-white to light pink solid; [HSDB] | |
Record name | Tralkoxydim | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7474 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In organic solvents at 24 °C (g/l): methanol = 25, acetone = 89, toluene = 213, hexane = 18, ethyl acetate = 100, dichloromethane = >500, In water (20 °C) = 5 mg/l (pH 5), 6.7 mg/l (pH 6.5), 9800 mg/l (pH 9) | |
Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |
Record name | TRALKOXYDIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.16 g/cu cm (dry); 1.13 g/cu cm (wet) | |
Details | USEPA; Pesticide Fact Sheet - Tralkoxydim. December 4, 1998. Available from, as of Mar 6, 2002: https://www.epa.gov/opprd001/factsheets/ | |
Record name | TRALKOXYDIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.78X10-9 mm Hg @ 20 °C | |
Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |
Record name | TRALKOXYDIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Technical material is 95% pure | |
Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |
Record name | TRALKOXYDIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off white to pale pink solid, Colorless solid | |
CAS No. |
87820-88-0 | |
Record name | Tralkoxydim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87820-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tralkoxydim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyclohexen-1-one, 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRALKOXYDIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106 °C, MP: 99-104 °C /Technical/ | |
Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |
Record name | TRALKOXYDIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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